5-Methoxyuracil-1-yl-acetic acid methyl ester
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Overview
Description
5-Methoxyuracil-1-yl-acetic acid methyl ester is a chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.18 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of a methoxy group at the 5-position of the uracil ring and an acetic acid methyl ester group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyuracil-1-yl-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyuracil-1-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or ester groups.
Scientific Research Applications
5-Methoxyuracil-1-yl-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in nucleic acid chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Methoxyuracil-1-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes involved in nucleic acid metabolism.
Pathways Involved: It can modulate pathways related to DNA and RNA synthesis, repair, and regulation.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: Similar structure but lacks the methoxy group.
5-Fluorouracil: Contains a fluorine atom instead of a methoxy group.
1-Methyluracil: Methyl group at the 1-position instead of the acetic acid methyl ester group.
Uniqueness
5-Methoxyuracil-1-yl-acetic acid methyl ester is unique due to the presence of both the methoxy group and the acetic acid methyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O5 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
methyl 2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O5/c1-14-5-3-10(4-6(11)15-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) |
InChI Key |
ABTLPTDWVLJYRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)CC(=O)OC |
Origin of Product |
United States |
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